2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a pyrimidoindole core fused with an acetamide side chain. The compound’s acetamide group is substituted with a 3-isopropylphenyl ring, which may enhance lipophilicity and influence receptor binding .
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13(2)14-6-5-7-15(10-14)23-18(26)11-25-12-22-19-16-8-3-4-9-17(16)24-20(19)21(25)27/h3-10,12-13,24H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDABNXVLOVPZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidoindole core, followed by the introduction of the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction might yield a compound with more hydrogen atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have bioactive properties that make it useful in the study of biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide is highlighted through comparisons with closely related derivatives (Table 1). Key differences lie in substituent groups, linker chemistry (thioacetamide vs. acetamide), and biological activity profiles.
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Key Observations
Structural Variations: Linker Chemistry: Unlike thioacetamide-linked pyrimidoindoles (e.g., compounds in ), the target compound employs an acetamide linker, which may alter electronic properties and hydrogen-bonding capacity. Substituents: The 3-isopropylphenyl group distinguishes it from analogs with methyl, trifluoromethoxy, or methoxyphenyl substituents.
Receptor Interactions: The isopropylphenyl group resembles the pharmacophore of HC-030031, a TRPA1 antagonist, suggesting possible ion channel modulation .
Synthetic Methodology :
- The target compound can be synthesized via HATU-mediated coupling (similar to ), followed by purification using reverse-phase chromatography. This aligns with protocols for related acetamide derivatives .
Biological Activity
The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a member of the pyrimidoindole family, characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparison with similar compounds.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 368.32 g/mol. It features a pyrimidoindole core fused with an acetamide group, which contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various signaling pathways, particularly kinases that play roles in cell proliferation and survival.
- Receptor Modulation : It can bind to receptors, altering their conformations and affecting downstream signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor cell growth through modulation of cell cycle regulators.
- Anti-inflammatory Effects : It has potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-3-YL}-N-{(Furan-2-YL)methyl}acetamide | Contains a fluorine atom and furan moiety | Potential anticancer activity |
| 2-{7-Methyl-5-Oxo-[1,3]Thiazolo[3,2-a]Pyrimidin-3-YL}-N-{[4-(Trifluoromethyl)phenyl]methyl}acetamide | Thiazole ring addition | Antimicrobial properties |
| 1-(4-Fluorophenyl)-Indol-5-Yl-[3-[4-(Thiazole-2-carbonyl)piperazin-1-YL]Azetidin-1-YL]Methanone | Indole core with additional piperazine | Analgesic effects |
Q & A
Q. Table 1: Substituent Effects on Anticancer Activity (IC50, μM)
| Substituent | R1 (Position) | R2 (Position) | IC50 (MCF-7) |
|---|---|---|---|
| -OCH3 | 7,8 (pyrimidoindole) | -CH(CH3)2 (phenyl) | 12.4 |
| -Cl | 3 (phenyl) | -CH3 | 8.9 |
| -NO2 | 4 (phenyl) | -OCH3 | >50 |
Advanced: What computational methods predict biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PI3K or EGFR) .
- QSAR Models : Relate logP and polar surface area to blood-brain barrier penetration .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes .
Basic: How is stability under physiological conditions assessed?
Answer:
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical) .
Advanced: How are pharmacokinetic properties optimized?
Answer:
- Metabolic stability : Microsomal assays identify vulnerable sites (e.g., ester hydrolysis) .
- Plasma protein binding : Equilibrium dialysis adjusts lipophilicity (logP 2–4 ideal) .
- Half-life extension : PEGylation or albumin-binding motifs .
Advanced: How to address discrepancies in biological assay reproducibility?
Answer:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Batch-to-batch analysis : Ensure compound purity (>95%) via LC-MS across synthetic batches .
- Orthogonal assays : Validate anticancer activity with apoptosis (Annexin V) and cell-cycle (PI staining) assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
